1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile
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Overview
Description
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile is a spirocyclic compound that features a unique structure combining a cyclopentane ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as an indole derivative, with a cyclopentane-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to desired therapeutic outcomes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one
Comparison: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile is unique due to its carbonitrile functional group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the carbonitrile group can enhance the compound’s ability to participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-8-10-3-4-12-11(7-10)13(9-15-12)5-1-2-6-13/h3-4,7,15H,1-2,5-6,9H2 |
InChI Key |
BTBCTYZEVRDFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
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